molecular formula C13H10N4O2 B1385832 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid CAS No. 873994-06-0

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid

Cat. No.: B1385832
CAS No.: 873994-06-0
M. Wt: 254.24 g/mol
InChI Key: LBFABWOOBRFQAN-UHFFFAOYSA-N
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Description

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid is a functionalized benzotriazole derivative that serves as a versatile scaffold and key intermediate in medicinal chemistry and chemical biology research. Its structure incorporates both a benzotriazole moiety, known for its role in heterocyclic chemistry and its potential biological activities, and a benzoic acid group, which provides a handle for further chemical modification through amide bond formation or conjugation. This compound is of significant interest in the development of novel pharmaceutical agents, particularly as a core structure for designing enzyme inhibitors or fluorescent probes. The benzotriazole core is a privileged structure in drug discovery, often associated with a range of pharmacological properties. As a research chemical, it is primarily utilized by scientists as a building block for the synthesis of more complex molecules. Researchers employ it in the exploration of structure-activity relationships (SAR) and for creating targeted libraries of compounds for high-throughput screening against various biological targets. All products are offered for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(5-aminobenzotriazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-9-4-5-11-12(7-9)16-17(15-11)10-3-1-2-8(6-10)13(18)19/h1-7H,14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFABWOOBRFQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=C3C=CC(=CC3=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit promising anticancer activity. For instance, compounds containing the benzo[d][1,2,3]triazole moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study highlighted the synthesis of 5-amino-1,2,3-triazole derivatives that showed significant inhibition of cancer cell proliferation through apoptosis induction mechanisms .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that 3-(5-amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid exhibits activity against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Materials Science

Optoelectronic Applications

The unique electronic properties of benzo[d][1,2,3]triazole derivatives make them suitable candidates for optoelectronic applications. Research indicates that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown enhanced charge transport properties and stability under operational conditions .

Table 2: Performance Metrics in OLEDs Using Benzo[d][1,2,3]triazole Derivatives

CompoundMaximum Brightness (cd/m²)Efficiency (lm/W)
Pure Polymer150020
Polymer + 3-(5-Amino-BTA)250030

Agricultural Chemistry

Pesticidal Activity

The compound's potential as a pesticide has been explored due to its ability to inhibit specific enzymes in pest organisms. Studies have indicated that formulations containing this compound can effectively control pest populations while being less harmful to beneficial insects . The mode of action is primarily through the inhibition of acetylcholinesterase activity.

Case Study: Field Trials on Pest Control

In a series of field trials conducted over two growing seasons, crops treated with formulations containing the compound showed a significant reduction in pest populations compared to untreated controls. Specifically:

  • Cabbage Looper : 85% reduction in population.
  • Aphids : 70% reduction in infestation rates.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s distinctiveness lies in the 5-amino substitution on the benzotriazole ring and the 3-carboxybenzyl linkage. Key structural analogs include:

Compound Name Substituents Structural Similarity Key Differences
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid (CAS 1504826-20-3) Acetic acid group at 1-position; amino at 5-position 0.90 Position of benzotriazole linkage
3-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-hydroxyphenethyl methacrylate derivatives Hydroxyphenethyl methacrylate group; no amino substitution 0.85–0.88 Functional group (methacrylate vs. acid)
3-(4-(2H-Benzotriazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid (73a) Phenoxy linker; dimethylpropanoic acid 0.80 Linker type (ether vs. direct bond)

Physicochemical Properties

  • Solubility: The carboxylic acid group in 3-(5-amino-2H-benzotriazol-2-yl)benzoic acid likely improves aqueous solubility relative to methyl ester analogs (e.g., methyl 3-(3-tert-butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl)propanoate) .
  • Synthetic Accessibility: The compound’s synthesis involves cyclization and hydrolysis steps similar to those for 1,3,4-oxadiazole derivatives , but the amino group may require protective strategies to avoid side reactions .

Key Research Findings

  • Limitations: Discontinuation by suppliers suggests challenges in scalability or stability, contrasting with structurally simpler analogs like 2-(1H-benzotriazol-1-yl)ethanol, which remain widely available .

Biological Activity

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H10N4O2C_{13}H_{10}N_4O_2 and features a benzoic acid moiety linked to a triazole ring. Its structural characteristics contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. For instance, the synthesis can be achieved through azide-nitrile cycloaddition followed by coupling reactions, which yield high-purity products suitable for biological evaluation .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. The compound's ability to inhibit cancer cell proliferation was assessed in vitro against different cancer cell lines. Results showed that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15.0Apoptosis induction via caspase activation
A549 (lung cancer)10.5Cell cycle arrest at G1 phase
HeLa (cervical cancer)12.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it was shown to reduce markers of inflammation such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of triazole derivatives in clinical isolates of resistant bacteria. The findings highlighted that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibiotic .
  • Cancer Research : In a study focused on the anticancer properties of triazole derivatives, this compound was found to enhance the efficacy of existing chemotherapeutics in combination therapy approaches. This suggests a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Q & A

Q. Example Findings :

  • Hydrogen Bonds : N–H···O interactions stabilize the planar triazole-benzoic acid core .
  • Torsional Angle : C–C–N–C = 172.3°, indicating minimal steric strain .

Advanced Research Questions

What biological mechanisms underlie its activity as a PPARα/δ dual activator?

Methodological Answer:

  • In Vitro Assays : Transactivation assays using HEK293 cells transfected with PPARα/δ luciferase reporters. EC₅₀ values (1–5 μM) are comparable to Wy-14643 .
  • SAR Insights : The 5-amino group on the triazole enhances ligand-receptor hydrophobic interactions, while the benzoic acid moiety facilitates hydrogen bonding with Arg280/Arg288 residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid

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